molecular formula C20H20Cl2N6O2 B2987447 1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013971-21-5

1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2987447
CAS No.: 1013971-21-5
M. Wt: 447.32
InChI Key: JYHCIPOTURCZGC-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20Cl2N6O2 and its molecular weight is 447.32. The purity is usually 95%.
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Scientific Research Applications

Anticancer, Anti-HIV-1, and Antimicrobial Activities

  • Synthesis and Activity Analysis : A study focused on synthesizing new tricyclic triazino and triazolo[4,3-e]purine derivatives, including compounds structurally related to the one . These compounds demonstrated promising in vitro anticancer, anti-HIV, and antimicrobial activities. For example, certain derivatives exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer. Another compound displayed moderate anti-HIV-1 activity (Ashour et al., 2012).

Synthesis of Novel Compounds

  • Regioselective Synthesis : Research was conducted on the regioselective synthesis of pyrimidine derivatives, showcasing the compound's utility in the creation of new chemical entities (Majumdar & Das, 1998).
  • Catalytic Synthesis : A study reported the use of a related purine derivative as a catalyst in the synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives, indicating its potential as a green, convenient, and high-yielding catalyst (Yazdani-Elah-Abadi et al., 2017).

Medicinal Chemistry Applications

  • Receptor Affinity and Pharmacological Evaluation : A study explored the synthesis of 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7. These compounds were evaluated for their affinity and selectivity profile for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential psychotropic activity (Chłoń-Rzepa et al., 2013).

Synthesis of Metal Complexes

  • Metal Complex Formation : Another research highlighted the synthesis of metal complexes of pyrazolylpurine derivatives. These studies are essential for understanding the interaction of these compounds with metals, which could have implications in medicinal chemistry and materials science (Sinha et al., 2015).

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O2/c1-10-11(2)24-28(12(10)3)19-23-17-16(25(19)4)18(29)27(20(30)26(17)5)9-13-6-7-14(21)15(22)8-13/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHCIPOTURCZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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